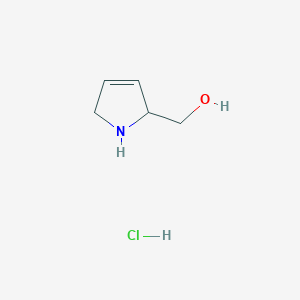
5-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride
Overview
Description
5-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride (5-Cl-2-HBCI-HCl) is an organic compound, which has been widely studied in the scientific community due to its potential applications in a variety of fields. 5-Cl-2-HBCI-HCl is a colorless solid that can be synthesized in the laboratory through a variety of methods. It is a versatile compound that has been used in a variety of research applications, including the synthesis of other compounds and the study of biochemical and physiological effects.
Scientific Research Applications
Antitubercular Activity
A study by Marvadi et al. (2020) involved the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, demonstrating potent antitubercular activity against Mycobacterium tuberculosis. This research underscores the potential of derivatives of 5-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride in developing antitubercular agents with lower cytotoxicity profiles, highlighting its significance in tuberculosis treatment strategies Marvadi et al., 2020.
Imaging and Diagnostic Applications
Huang et al. (2015) described the synthesis of [(18)F]IDO5L, a novel potential PET probe for imaging IDO1 expression, which involves the use of a related compound in its synthesis process. This research indicates the compound's utility in developing imaging agents for cancer diagnosis and monitoring, specifically targeting indoleamine 2,3-dioxygenase 1 (IDO1) expression in tumors Huang et al., 2015.
Supramolecular Chemistry
Research on borabenzene derivatives, including 3,5-dimethylborabenzene adducts, incorporates the chemistry of hydroxybenzene derivatives to form complexes with interesting structural properties. Such studies contribute to the understanding of supramolecular interactions and the development of new materials with potential applications in nanotechnology and materials science Zheng and Herberich, 2000.
Environmental Biodegradation
The biodegradation of 1-Chloro-4-Nitrobenzene by a newly isolated bacterium highlights the environmental applications of chlorinated hydroxybenzenes in pollution remediation. This study provides insights into microbial pathways for the degradation of toxic compounds and offers a basis for developing bioremediation strategies to tackle environmental contamination Katsivela et al., 1999.
Material Science
Jamain et al. (2020) synthesized novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units. This research explores the potential of hydroxybenzene derivatives in creating materials with specific properties, such as liquid crystallinity and enhanced fire retardancy, applicable in advanced material technologies Jamain et al., 2020.
properties
IUPAC Name |
5-chloro-2-hydroxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O.ClH/c8-4-1-2-6(11)5(3-4)7(9)10;/h1-3,11H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWQJUKYWRONBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Methyl-1H-imidazol-4-YL)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1486968.png)



![N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B1486975.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1486977.png)

![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B1486980.png)




